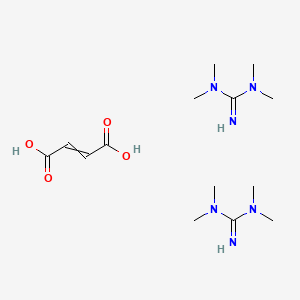![molecular formula C11H25NO4Si B14187151 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide CAS No. 926645-94-5](/img/structure/B14187151.png)
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a propanamide moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its ability to form strong bonds with both organic and inorganic substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of 3-(trimethoxysilyl)propylamine: This intermediate is synthesized by reacting 3-chloropropyltrimethoxysilane with ammonia or an amine.
Coupling Reaction: The 3-(trimethoxysilyl)propylamine is then reacted with 2,2-dimethylpropanamide in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by the presence of catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires suitable nucleophiles and may be conducted in organic solvents under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane bonds leading to cross-linked siloxane networks.
Substitution: Formation of substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form durable and flexible networks.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. These reactions enable the compound to form strong and stable networks with both organic and inorganic substrates, enhancing the material properties of the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine moiety instead of a propanamide group.
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: Contains a bromo group and triethoxysilyl group instead of trimethoxysilyl.
Uniqueness
2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide is unique due to its specific combination of a trimethoxysilyl group and a propanamide moiety, which provides distinct properties such as enhanced hydrolytic stability and the ability to form strong siloxane networks. This makes it particularly useful in applications requiring durable and flexible materials.
Propiedades
Número CAS |
926645-94-5 |
|---|---|
Fórmula molecular |
C11H25NO4Si |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(3-trimethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,3)10(13)12-8-7-9-17(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13) |
Clave InChI |
JRZMNVIEOXRAIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)

![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)


